molecular formula C9H5BrFNO B12954576 2-Bromo-5-(2-fluorophenyl)oxazole

2-Bromo-5-(2-fluorophenyl)oxazole

Cat. No.: B12954576
M. Wt: 242.04 g/mol
InChI Key: AVMLWEWUENXUGZ-UHFFFAOYSA-N
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Description

2-Bromo-5-(2-fluorophenyl)oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a bromine atom at the 2-position and a fluorophenyl group at the 5-position of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(2-fluorophenyl)oxazole typically involves the cyclization of β-hydroxy amides. One common method includes the use of reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor, which facilitate the cyclization process . The reaction conditions often require mild temperatures and can be completed efficiently under these conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger batches. This would include maintaining the appropriate temperature, pressure, and reagent concentrations to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(2-fluorophenyl)oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The oxazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

    Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts are typically used in coupling reactions, with conditions varying based on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazoles, while coupling reactions can produce biaryl compounds or other complex structures.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(2-fluorophenyl)oxazole is not fully elucidated. like other oxazole derivatives, it is believed to interact with specific molecular targets, such as enzymes or receptors, altering their activity. This interaction can lead to various biological effects, including antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(2-fluorophenyl)oxazole is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. This makes it a valuable compound for developing new pharmaceuticals and materials with tailored properties.

Properties

Molecular Formula

C9H5BrFNO

Molecular Weight

242.04 g/mol

IUPAC Name

2-bromo-5-(2-fluorophenyl)-1,3-oxazole

InChI

InChI=1S/C9H5BrFNO/c10-9-12-5-8(13-9)6-3-1-2-4-7(6)11/h1-5H

InChI Key

AVMLWEWUENXUGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(O2)Br)F

Origin of Product

United States

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